molecular formula C12H12ClNO2 B2783602 3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one CAS No. 59255-84-4

3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one

Cat. No. B2783602
CAS RN: 59255-84-4
M. Wt: 237.68
InChI Key: PCPWYLAWNWKKEA-UHFFFAOYSA-N
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Description

The compound “3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbons, one oxygen, and one nitrogen . They are known for their antimicrobial activity and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms in a molecule .

Scientific Research Applications

Applications in Synthetic Chemistry

Oxazolidin-2-ones, including 3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one, are recognized for their utility as protective groups for 1,2-amino alcohols and as chiral auxiliaries in asymmetric synthesis. They play a critical role in the formation of complex molecules, demonstrating their versatility in organic synthesis. For instance, their involvement in hydrogen bonding and π-π stacking interactions, as well as their application in the synthesis of chiral oxazolidin-2-ones through procedures like the Sharpless asymmetric aminohydroxylation, underscores their significance in advancing synthetic methodologies (Nogueira et al., 2015) (Barta et al., 2000).

Material Science and Photophysics

The compound's derivatives have been explored for their photophysical properties and their potential in material science. Research focusing on their nonlinear optical behavior and photophysical characteristics highlights their utility in creating materials with specialized properties. This includes their absorption and emission behavior in different solvents and their optical limiting behavior, indicating their potential in optical and electronic applications (Murthy et al., 2013).

Catalysis and Reaction Mechanisms

Oxazolidin-2-ones serve as intermediates and catalysts in various chemical reactions, facilitating the synthesis of cyclic compounds and contributing to the development of novel catalytic methods. Their involvement in gold-catalyzed intermolecular [2+2] cycloadditions exemplifies their role in creating highly substituted cyclobutane derivatives, demonstrating their contribution to the field of catalysis and the synthesis of complex molecular architectures (Faustino et al., 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for a compound would depend on its potential applications. For example, if this compound shows promising biological activity, it could be further studied for potential pharmaceutical applications .

properties

IUPAC Name

3-(3-chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-8-12(2,3)16-11(15)14(8)10-6-4-5-9(13)7-10/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPWYLAWNWKKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C(=O)O1)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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